molecular formula C18H22N2O2 B2927823 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea CAS No. 1396687-46-9

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea

Cat. No.: B2927823
CAS No.: 1396687-46-9
M. Wt: 298.386
InChI Key: WTYMIOZCXBXNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea is an organic compound with potential applications in various fields of scientific research. This compound features a urea moiety substituted with a 3-hydroxy-3-phenylpropyl group and a phenethyl group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its specific biological targets. For example, some urea derivatives are used as diuretics, acting on the kidneys to increase urine production .

Safety and Hazards

The safety and hazards associated with a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its specific structure and use. Ureas can be irritants and should be handled with care .

Future Directions

The future directions for research on a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Preparation Methods

The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with phenethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYMIOZCXBXNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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